

In-Depth Technical Guide: The Discovery and Synthesis of MPC-0767

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For Researchers, Scientists, and Drug Development Professionals

Abstract

MPC-0767 is a novel, water-soluble L-alanine ester prodrug of the potent heat shock protein 90 (Hsp90) inhibitor, MPC-3100. Developed to overcome the poor aqueous solubility of its parent compound, which hindered its clinical progression, MPC-0767 demonstrates enhanced physicochemical properties while maintaining robust in vivo efficacy. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of MPC-0767, offering valuable insights for researchers and professionals in the field of oncology and drug development.

Introduction: The Rationale for MPC-0767

Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology. As a molecular chaperone, Hsp90 is essential for the conformational maturation and stability of a wide array of client proteins, many of which are key drivers of oncogenesis and tumor cell survival. Inhibition of Hsp90 leads to the proteasomal degradation of these client proteins, disrupting multiple signaling pathways simultaneously and offering a powerful strategy to combat cancer.

MPC-3100, a purine-based synthetic Hsp90 inhibitor, demonstrated promising antitumor activity and successfully completed a Phase I clinical trial.[1] However, its further clinical development was significantly hampered by its low aqueous solubility, posing considerable formulation challenges.[1] To address this limitation, a prodrug strategy was employed, leading to the



discovery of MPC-0767. MPC-0767 is the L-alanine ester mesylate of MPC-3100, designed for improved solubility and rapid in vivo conversion to the active parent drug.[1]

Discovery and Preclinical Evaluation

The development of MPC-0767 involved the synthesis and evaluation of numerous promoieties attached to MPC-3100. The primary goal was to identify a prodrug that exhibited enhanced aqueous solubility, adequate chemical stability, and rapid and efficient bioconversion to MPC-3100.

Physicochemical and Preclinical Properties

MPC-0767 emerged as the lead candidate, demonstrating significantly improved physicochemical and preclinical characteristics compared to MPC-3100.

Property	MPC-3100	MPC-0767	Reference
Aqueous Solubility	Poor	> 50-fold enhanced apparent solubility	[1]
In Vivo Antitumor Efficacy (N87 cell xenograft, 200 mg/kg)	46% tumor regression	67% tumor regression	
Pharmacokinetics	N/A	Comparable pharmacokinetic properties to MPC- 3100	

Further quantitative pharmacokinetic data (Cmax, Tmax, AUC, half-life) for **MPC-0767** are not readily available in the public domain, with sources describing them as "comparable" to MPC-3100.

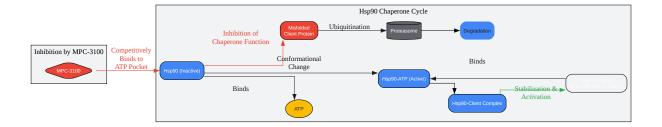
Mechanism of Action: Hsp90 Inhibition

MPC-0767 acts as a prodrug and is rapidly converted in vivo to MPC-3100. MPC-3100 exerts its anticancer effects by inhibiting the chaperone function of Hsp90.



Hsp90 Chaperone Cycle and Inhibition

The Hsp90 chaperone cycle is an ATP-dependent process. Hsp90 exists as a dimer, and the binding of ATP to the N-terminal domain induces a conformational change, allowing it to bind to and stabilize client proteins. MPC-3100 competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its ATPase activity. This disruption of the chaperone cycle leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.



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Hsp90 Inhibition by MPC-3100.

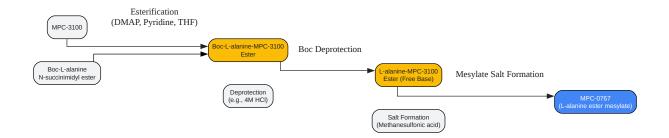
Synthesis of MPC-0767

A key achievement in the development of **MPC-0767** was the establishment of a convergent, scalable, and chromatography-free synthesis process, making it suitable for clinical evaluation.

General Synthetic Scheme

The synthesis of **MPC-0767** involves the esterification of MPC-3100 with a protected L-alanine derivative, followed by deprotection and salt formation. While a detailed, step-by-step protocol is not publicly available, the key transformations have been described.





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General Synthetic Workflow for MPC-0767.

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of **MPC-0767** is not available in the public domain. The following represents a summary of the reported reagents and conditions.

Step 1: Esterification

- Reactants: MPC-3100, Boc-L-alanine N-succinimidyl ester
- Reagents/Conditions: 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv), Pyridine (3.0 equiv),
 Tetrahydrofuran (THF), room temperature, 1 day.

Step 2: Boc Deprotection

 Reagents/Conditions: 4 M Hydrochloric acid (HCl), followed by ammonium hydroxide (NH₄OH).

Step 3: Salt Formation

 Reagents/Conditions: Methanesulfonic acid, Tetrahydrofuran (THF), room temperature, 2 hours.



Conclusion

MPC-0767 represents a successful application of the prodrug approach to overcome the formulation challenges associated with a promising Hsp90 inhibitor. Its enhanced aqueous solubility, coupled with its efficient conversion to the active compound MPC-3100 and robust in vivo antitumor efficacy, underscores its potential as a valuable therapeutic candidate. The development of a scalable and chromatography-free synthesis further highlights its viability for clinical and commercial development. This guide provides a foundational understanding of MPC-0767 for researchers dedicated to advancing cancer therapeutics.

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References

- 1. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
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